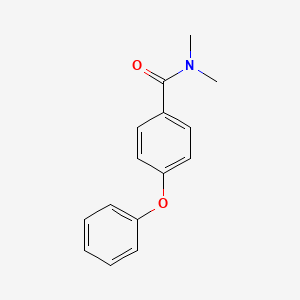

N,N-dimethyl-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)15(17)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGKERSHGBCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 4-Phenoxybenzoic Acid

The most straightforward route involves reacting 4-phenoxybenzoic acid with dimethylamine. This method typically employs coupling agents to facilitate amide bond formation. For example, 4-phenoxybenzoic acid is first activated using thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is subsequently treated with dimethylamine in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds as follows:

Isolation of the product often involves extraction with chlorinated solvents (e.g., dichloromethane) followed by crystallization using methyl tertiary-butyl ether (MTBE). Yields for this method range from 70–85% with purities exceeding 98% when optimized.

Coupling Reagent-Assisted Synthesis

Use of HBTU and EDC·HCl

Modern protocols leverage coupling agents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). These reagents enable amide bond formation under mild conditions without requiring acid chloride intermediates.

Procedure :

-

4-Phenoxybenzoic acid (1.0 equiv) and dimethylamine hydrochloride (1.2 equiv) are dissolved in DCM.

-

HBTU (1.1 equiv) and N-ethylmorpholine (3.0 equiv) are added, and the mixture is stirred at 25°C for 12 hours.

-

The organic layer is washed with aqueous NaHCO₃, dried over Na₂SO₄, and concentrated.

-

The crude product is recrystallized from MTBE to afford This compound in 80–90% yield .

Advantages Over Classical Methods

-

Avoids hazardous SOCl₂.

-

Higher functional group tolerance.

Base-Promoted N-Benzoylation

Phase-Transfer Catalysis

A scalable method reported by SAGE Journals utilizes potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This one-pot approach directly couples 4-phenoxybenzoyl chloride with dimethylamine in aqueous-organic biphasic systems:

Optimized Conditions :

This method achieves 88–92% yield with >99% purity after extraction and crystallization.

Mechanistic Insights

The phase-transfer catalyst facilitates the migration of dimethylamine into the organic phase, enhancing reaction kinetics. KOH neutralizes HCl, shifting the equilibrium toward product formation.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Classical Amidation | SOCl₂, (CH₃)₂NH | 70–85 | 98–99 | Low cost, simple setup |

| Coupling Reagents | HBTU/EDC·HCl | 80–90 | 99 | Mild conditions, high selectivity |

| Base-Promoted Synthesis | KOH, TBAB | 88–92 | >99 | Scalable, avoids chlorinated solvents |

Industrial-Scale Considerations

Solvent Selection

Chlorinated solvents (e.g., DCM) are effective but face regulatory restrictions. Alternatives like MTBE or ethyl acetate are preferred for large-scale production due to lower toxicity.

Crystallization Optimization

Recrystallization from MTBE consistently delivers high-purity product (>99%) with minimal losses. Anti-solvent addition (e.g., heptane) further enhances crystal morphology and filtration rates.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dimethyl-4-phenoxybenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, alkoxides.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines.

Substitution Products: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N,N-dimethyl-4-phenoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Studies: The compound is used in various biological studies to understand its interaction with biological molecules and its potential effects on biological systems.

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: N,N-dimethyl-4-phenoxybenzamide exerts its effects by interacting with specific molecular targets. The exact mechanism of action can vary depending on the application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxy group and the dimethylamino group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between N,N-dimethyl-4-phenoxybenzamide and related compounds:

Key Observations:

- Substituent Position: The para-phenoxy group in this compound contrasts with meta-substituted analogs (e.g., N-methyl-3-phenoxybenzamide ), which may affect biological target interactions.

- Electron Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while electron-donating groups (e.g., methoxy in ) enhance stability.

- Hydrogen Bonding : Compounds with NH groups (e.g., hydrazinecarbothioamides in ) exhibit stronger intermolecular interactions compared to N,N-dimethylated derivatives.

Spectral Data Comparison:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-4-phenoxybenzamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via the coupling of 4-phenoxybenzoic acid with dimethylamine. A common approach involves forming the acid chloride intermediate using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with dimethylamine in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the dimethylamino and phenoxy substituents. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Purity should be assessed via reverse-phase HPLC or thin-layer chromatography (TLC). For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Conduct a hazard analysis using resources like Prudent Practices in the Laboratory (National Academies Press). Use fume hoods, nitrile gloves, and protective eyewear. Store the compound in a cool, dry environment away from oxidizing agents. Mutagenicity screening (e.g., Ames test) is advised if structural analogs (e.g., anomeric amides) are present. Emergency measures should include dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be probed using kinetic and isotopic labeling studies?

- Methodology : Isotopic labeling (e.g., ¹⁸O in the carbonyl group) can track intermediate formation during acid chloride synthesis. Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. DCM) can elucidate rate-determining steps. Computational modeling (DFT) may further clarify transition states and electronic effects of substituents .

Q. How should researchers address conflicting data regarding the biological activity of this compound in different in vitro assays?

- Methodology : Validate assay conditions by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Cross-reference with structurally similar compounds (e.g., N,N-dimethyl-4-nitrobenzamide) to identify substituent-specific effects. Use dose-response curves and statistical tools (e.g., ANOVA) to assess reproducibility. Conflicting results may arise from impurities or metabolic instability .

Q. What strategies can elucidate the metabolic pathways of this compound in hepatic microsomal models?

- Methodology : Incubate the compound with liver microsomes and NADPH cofactors. Analyze metabolites via LC-MS/MS, focusing on demethylation or hydroxylation products. Inhibitor studies (e.g., CYP450 isoform-specific inhibitors like ketoconazole) can identify involved enzymes. Comparative studies with deuterated analogs may slow metabolism for clearer pathway mapping .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to enhance target selectivity?

- Methodology : Synthesize analogs with modified substituents (e.g., halogenated phenoxy groups or varying alkylamines). Screen against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and guide rational design .

Q. What experimental approaches resolve discrepancies in spectroscopic data for this compound across different research groups?

- Methodology : Cross-validate NMR chemical shifts using standardized solvents (e.g., CDCl₃ with TMS reference). Collaborate with independent labs to replicate results. Publish raw spectral data in open-access repositories for peer review. Discrepancies may arise from sample hydration, tautomerism, or instrument calibration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.